

The Biological Activity of the Less Active Umbralisib Enantiomer: A Technical Guide

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Compound of Interest

Compound Name: *Umbralisib R-enantiomer*

Cat. No.: *B1139175*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Umbralisib (TGR-1202) is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ) that has been developed for the treatment of hematological malignancies. As a chiral molecule, umbralisib exists as two enantiomers: the pharmacologically active (S)-enantiomer (eutomer) and the less active (R)-enantiomer (distomer). While the biological activity of the racemic mixture and the eutomer are well-characterized, understanding the profile of the less active enantiomer is crucial for a comprehensive assessment of the drug's selectivity, potential off-target effects, and overall therapeutic index. This technical guide provides an in-depth overview of the available data on the biological activity of the less active (R)-enantiomer of umbralisib, including comparative quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Data Presentation

Table 1: Comparative Inhibitory Activity of Umbralisib Enantiomers against PI3K Isoforms

Compound	PI3K δ IC ₅₀ (nM)	Selectivity vs. PI3K α	Selectivity vs. PI3K β	Selectivity vs. PI3K γ
Umbralisib (TGR-1202, Racemate)	22.2[1]	>1000-fold[1]	>30-50-fold[1]	>15-50-fold[1]
(S)-Umbralisib (Eutomer)	Data not explicitly available	Data not explicitly available	Data not explicitly available	Data not explicitly available
(R)-Umbralisib (Distomer)	≥ 444 (estimated) ¹	At least 20-fold less active than against other isoforms[2]	At least 20-fold less active than against other isoforms[2]	At least 20-fold less active than against other isoforms[2]

¹Estimated based on the racemate IC₅₀ and the statement that the R-enantiomer is at least 20-fold less active.

Table 2: Inhibitory Activity of Umbralisib against Casein Kinase 1 Epsilon (CK1 ϵ)

Compound	CK1 ϵ EC ₅₀ (μ M)
Umbralisib (TGR-1202, Racemate)	6.0[2]
(S)-Umbralisib (Eutomer)	Data not explicitly available
(R)-Umbralisib (Distomer)	Data not explicitly available

Table 3: Cellular Activity of Umbralisib

Assay	Cell Line	Compound	IC ₅₀ / EC ₅₀
B-cell Proliferation	Human Whole Blood (CD19+)	Umbralisib (TGR-1202, Racemate)	100-300 nM[1]
Cell Viability	Multiple Myeloma (MM-1S, MM-1R)	Umbralisib (TGR-1202, Racemate)	Significant inhibition[1]
AKT Phosphorylation (Ser473)	Human lymphoma and leukemia cell lines	Umbralisib (TGR-1202, Racemate)	Concentration-dependent inhibition[2]
c-Myc Expression	DLBCL cell line (LY7)	Umbralisib (TGR-1202, Racemate)	Potent repression (15-50 µM)[2]
Cellular Activity of Enantiomers	Various	(S)-Umbralisib / (R)-Umbralisib	Data not explicitly available

Experimental Protocols

Chiral Separation of Umbralisib Enantiomers

Method: High-Performance Liquid Chromatography (HPLC) is a standard method for the chiral separation of enantiomers. While a specific, detailed protocol for Umbralisib is not publicly available, a general approach using a chiral stationary phase (CSP) would be employed.

Exemplary Protocol:

- **Column:** A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative CSP, is commonly used for this type of separation.
- **Mobile Phase:** A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. For basic compounds like Umbralisib, a small amount of an amine additive (e.g., diethylamine) may be added to the mobile phase to improve peak shape.
- **Flow Rate:** A typical flow rate would be in the range of 0.5-1.5 mL/min.

- Detection: UV detection at a wavelength where Umbralisib shows strong absorbance (e.g., 210 nm or 225 nm) would be appropriate.^[3]
- Sample Preparation: Umbralisib is dissolved in the mobile phase or a compatible solvent at a suitable concentration.

In Vitro Kinase Inhibition Assay (PI3K δ and CK1 ϵ)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the Umbralisib enantiomers against PI3K δ and CK1 ϵ .

General Protocol (based on common kinase assay methodologies):

- Reagents:
 - Recombinant human PI3K δ or CK1 ϵ enzyme.
 - Substrate: For PI3K δ , phosphatidylinositol-4,5-bisphosphate (PIP2). For CK1 ϵ , a specific peptide substrate.
 - ATP (radiolabeled [γ -³²P]ATP or unlabeled for detection methods like ADP-Glo).
 - Assay Buffer: Containing appropriate salts (e.g., MgCl₂), buffering agent (e.g., HEPES), and BSA.
 - Test Compounds: Serial dilutions of the (R)- and (S)-enantiomers of Umbralisib.
 - Detection Reagents: Depending on the method (e.g., scintillation fluid, ADP-Glo™ Kinase Assay reagents).
- Procedure: a. The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped by the addition of a stop solution (e.g., EDTA). e. The amount of product formed (phosphorylated substrate or ADP) is quantified. f. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

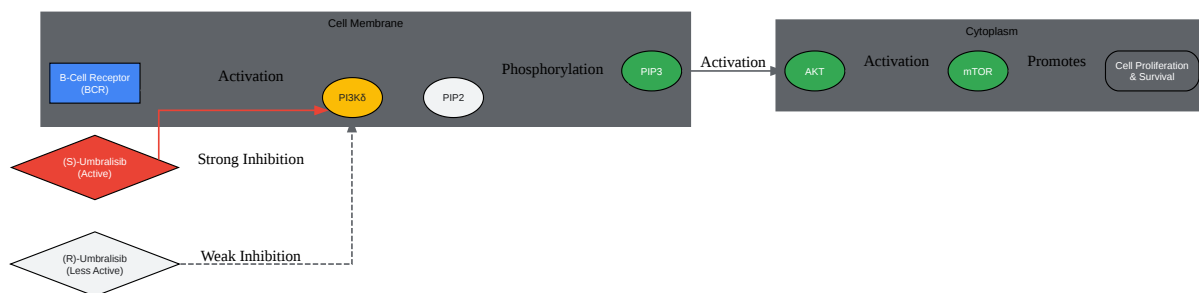
Cell Proliferation/Viability Assay

Objective: To assess the effect of Umbralisib enantiomers on the proliferation and viability of cancer cell lines.

Exemplary Protocol (MTT Assay):

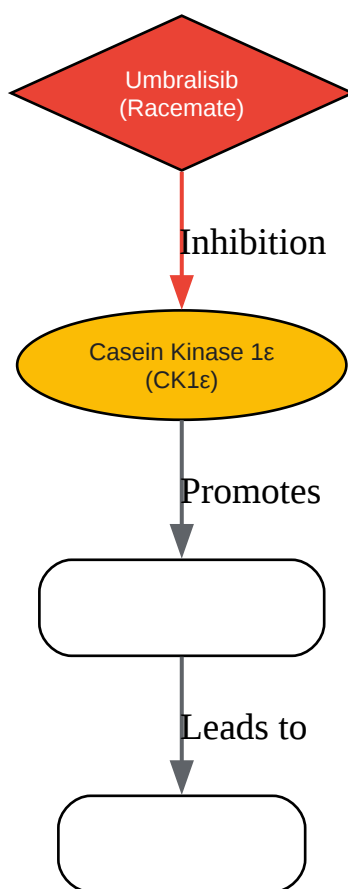
- **Cell Culture:** Cancer cell lines (e.g., lymphoma, leukemia) are cultured in appropriate media and conditions.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with serial dilutions of the (R)- and (S)-enantiomers of Umbralisib for a specified duration (e.g., 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
- **Solubilization:** A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and IC_{50} values are determined.

Mandatory Visualization



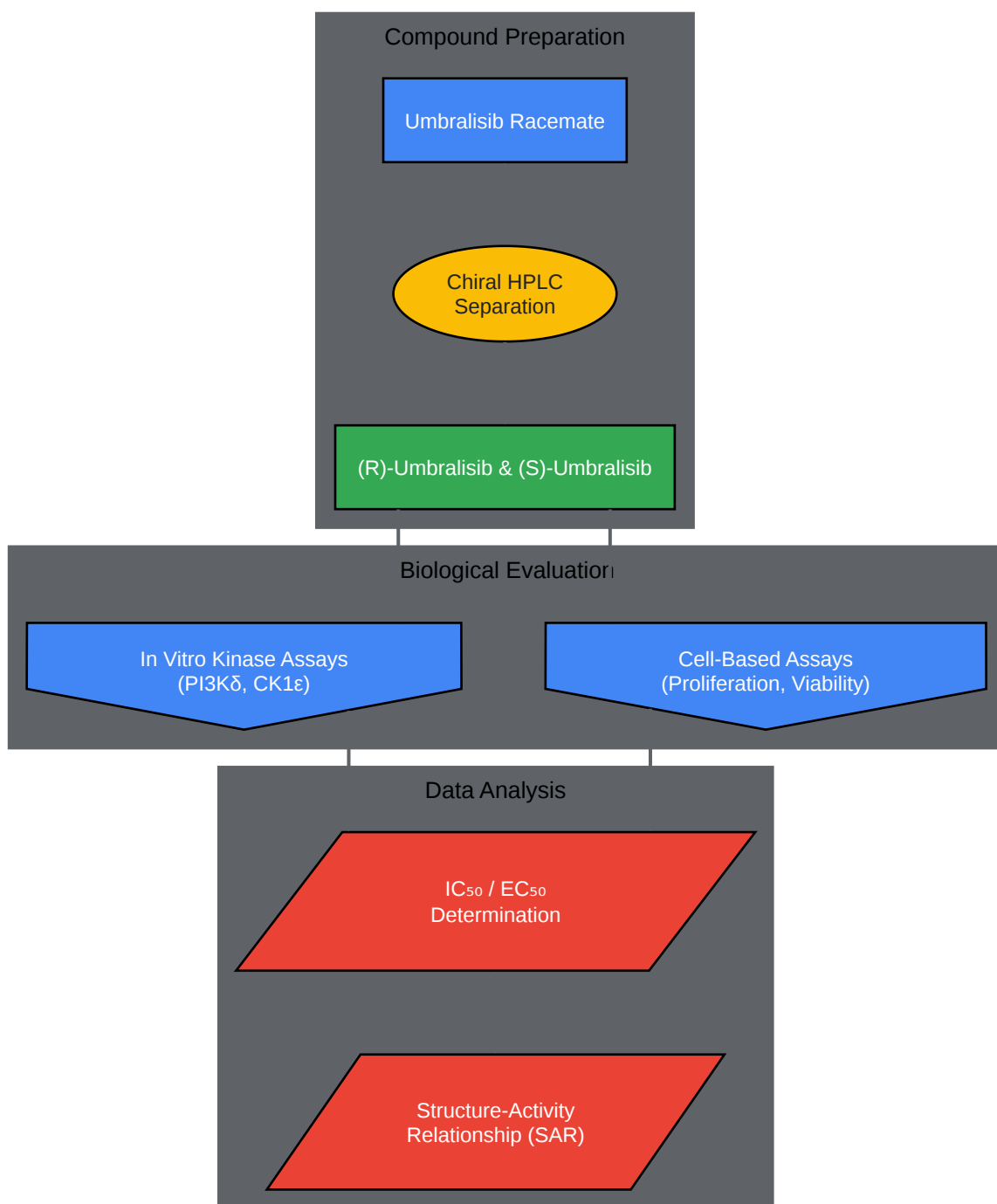
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Caption: PI3Kδ Signaling Pathway and Inhibition by Umbralisib Enantiomers.



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Caption: CK1ε Signaling Pathway and Inhibition by Umbralisib.



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Caption: Experimental Workflow for Evaluating Umbralisib Enantiomers.

Conclusion

The available data, though limited for the less active (R)-enantiomer of Umbralisib, clearly indicates a significant difference in biological activity between the two enantiomers, particularly in the inhibition of PI3K δ . The (S)-enantiomer is the primary contributor to the pharmacological effects of racemic Umbralisib. The substantially lower activity of the (R)-enantiomer against PI3K δ suggests a reduced potential for on-target effects. However, a complete understanding of its off-target profile and its contribution, if any, to the overall safety and efficacy of Umbralisib requires further investigation, including a comprehensive kinase panel screening and cellular assays for the purified (R)-enantiomer. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations. This detailed characterization is essential for a thorough understanding of the stereochemistry-activity relationship of Umbralisib and for the broader field of chiral drug development.

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